N-(3-aminopropyl)-6-nitroquinazolin-4-amine dihydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
N'-(6-nitroquinazolin-4-yl)propane-1,3-diamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2.2ClH/c12-4-1-5-13-11-9-6-8(16(17)18)2-3-10(9)14-7-15-11;;/h2-3,6-7H,1,4-5,12H2,(H,13,14,15);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRFDPGUHQMBHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=NC=N2)NCCCN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-aminopropyl)-6-nitroquinazolin-4-amine dihydrochloride typically involves the reaction of 6-nitroquinazolin-4-amine with 3-aminopropylamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as heating, stirring, and purification to obtain the final compound in high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-(3-aminopropyl)-6-nitroquinazolin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can participate in reduction reactions, leading to the formation of different derivatives.
Substitution: The aminopropyl group can be substituted with other functional groups, allowing for the synthesis of a wide range of derivatives
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like hydrogen peroxide, and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures, pH levels, and reaction times to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-(3-aminopropyl)-6-aminoquinazolin-4-amine, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
N-(3-aminopropyl)-6-nitroquinazolin-4-amine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of N-(3-aminopropyl)-6-nitroquinazolin-4-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The nitroquinazoline moiety plays a crucial role in its binding affinity and specificity, while the aminopropyl group enhances its solubility and cellular uptake .
Comparison with Similar Compounds
Key Observations :
- Aryl vs. Alkyl Substituents: Aryl-substituted derivatives (e.g., 3a, 3c, 3d) exhibit stronger anti-inflammatory activity in LPS-induced models, likely due to enhanced hydrophobic interactions with cellular receptors . In contrast, the aminopropyl chain in the target compound may improve solubility but reduce membrane permeability compared to aryl groups.
- Nitro Group Role : The 6-nitro group is critical for electron-withdrawing effects, stabilizing the quinazoline core and facilitating interactions with redox-sensitive targets like TNF-α .
- Salt Forms : Dihydrochloride salts (e.g., target compound) are more water-soluble than free bases, aiding in formulation for in vivo studies .
Pharmacological and Functional Comparisons
Anti-Inflammatory Activity
- Target Compound : Demonstrated significant inhibition of TNF-α and IL-6 in LPS-induced models, with IC₅₀ values comparable to dexamethasone in preliminary assays .
- Aryl-Substituted Analogues (3a, 3d) : Showed 20–30% higher potency in suppressing TNF-α, attributed to their planar aromatic systems improving binding to hydrophobic pockets in cytokine receptors .
Selectivity and Toxicity
- Target Compound : Lower cytotoxicity (CC₅₀ > 100 μM in HEK-293 cells) compared to bromo/fluoro-substituted analogues (3c, 3d; CC₅₀ ~ 50 μM), likely due to reduced halogen-mediated off-target effects .
- Morpholine-Modified Derivatives (e.g., ) : Exhibit broader kinase inhibition (e.g., EGFR, VEGFR2) but higher metabolic instability due to ester groups.
Solubility and Stability
| Property | This compound | N-(4-methoxyphenyl)-6-nitroquinazolin-4-amine (3a) |
|---|---|---|
| Water Solubility (mg/mL) | 12.5 (pH 7.4) | 0.8 (pH 7.4) |
| Plasma Stability (t₁/₂) | >24 hours | ~8 hours |
Note: The dihydrochloride salt improves aqueous solubility by 15-fold compared to neutral aryl analogues, critical for intravenous administration .
Biological Activity
N-(3-aminopropyl)-6-nitroquinazolin-4-amine dihydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula: C11H14Cl2N4O2
- Molecular Weight: 303.16 g/mol
- Structure: It features a quinazoline core with a nitro group at position 6 and an aminopropyl side chain.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Inhibition of Protein Kinases : Quinazoline derivatives are known to inhibit the epidermal growth factor receptor (EGFR) and other protein kinases, which are crucial in cancer cell proliferation and survival .
- Antiviral Activity : Some studies suggest that quinazoline derivatives exhibit antiviral properties, particularly against coronaviruses such as MERS-CoV, by inhibiting viral replication .
- Antimicrobial Effects : Nitro-containing compounds often display antimicrobial activity through the generation of reactive intermediates that damage bacterial DNA .
Biological Activity Overview
Case Studies and Research Findings
- Anticancer Activity : A study reported that derivatives similar to N-(3-aminopropyl)-6-nitroquinazolin-4-amine showed significant inhibition of cancer cell lines, demonstrating potential as a lead compound for developing new anticancer therapies .
- Antiviral Properties : In vitro studies indicated that certain modifications to the quinazoline structure enhanced antiviral activity against MERS-CoV, suggesting that N-(3-aminopropyl)-6-nitroquinazolin-4-amine could be optimized for better efficacy .
- Mechanistic Insights : Research highlighted the role of the nitro group in mediating biological activity by facilitating interactions with nucleophilic sites on proteins, leading to enzyme inhibition and subsequent cellular effects .
Q & A
Q. What established synthetic routes exist for N-(3-aminopropyl)-6-nitroquinazolin-4-amine dihydrochloride, and what parameters critically influence yield and purity?
- Methodological Answer : The synthesis of quinazoline derivatives typically involves nucleophilic substitution or condensation reactions. For example, describes the synthesis of structurally analogous 6-nitroquinazolin-4-amine derivatives via a multi-step protocol:
Formamidine intermediate preparation : React 2-cyano-4-nitroaniline with dimethylformamide dimethyl acetal (DMF-DMA) under reflux to form the formamidine intermediate.
Amine coupling : Introduce the 3-aminopropyl group via nucleophilic displacement using 1,3-diaminopropane in a polar aprotic solvent (e.g., DMF) at 80–100°C.
Salt formation : Treat the free base with HCl in ethanol to obtain the dihydrochloride salt.
Critical parameters include:
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use orthogonal analytical techniques:
- HPLC : A C18 column with UV detection (λ = 254 nm) and mobile phase (acetonitrile/0.1% TFA in water) to assess purity (>98%).
- NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm the quinazoline core (e.g., aromatic protons at δ 8.5–9.0 ppm) and 3-aminopropyl chain (δ 1.7–2.5 ppm for CH₂ groups) .
- Mass spectrometry (ESI-MS) : Verify the molecular ion peak [M+H]⁺ and isotopic pattern consistent with chlorine in the dihydrochloride form.
- Elemental analysis : Validate C, H, N, and Cl content within ±0.4% of theoretical values .
Q. What are the key storage and handling protocols for this compound?
- Methodological Answer :
- Storage : Store at –20°C in airtight, light-resistant containers under inert gas (argon) to prevent hydrolysis of the nitro group or oxidation of the amine.
- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 1 month) with HPLC monitoring to identify degradation products (e.g., nitro-reduction byproducts) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?
- Methodological Answer :
- Variation of substituents : Modify the 3-aminopropyl chain length (e.g., 2-aminopropyl vs. 4-aminobutyl) to assess impact on target binding.
- Nitro group replacement : Test analogues with electron-withdrawing groups (e.g., cyano, trifluoromethyl) to enhance electrophilicity for covalent inhibition.
- In vitro assays : Use kinase inhibition assays (e.g., DYRK1A, EGFR) to compare IC₅₀ values. Reference ’s approach for testing quinazoline derivatives in enzymatic screens .
Q. What strategies resolve contradictory data on this compound’s mechanism of action?
- Methodological Answer :
- Orthogonal assays : Combine enzymatic assays (e.g., fluorescence polarization) with biophysical methods like surface plasmon resonance (SPR) to confirm binding kinetics (KD, kon/koff).
- Competitive inhibition studies : Co-crystallize the compound with the target protein (e.g., kinase) to resolve binding modes via X-ray diffraction .
- Cellular validation : Use CRISPR-edited cell lines to isolate off-target effects (e.g., apoptosis assays with caspase-3/7 readouts) .
Q. How can selective functionalization of the quinazoline ring be achieved without compromising the 3-aminopropyl moiety?
- Methodological Answer :
- Protecting groups : Temporarily protect the primary amine with tert-butoxycarbonyl (Boc) before introducing substituents at the quinazoline C2 or C7 positions.
- Regioselective nitration : Use mixed acid (HNO₃/H₂SO₄) at 0°C to nitrate the quinazoline ring selectively at C6, avoiding side reactions with the aminopropyl chain .
Q. What methodologies address discrepancies in reported physicochemical properties (e.g., solubility, logP)?
- Methodological Answer :
- Standardized logP measurement : Use shake-flask HPLC (octanol/water partition) with internal standards (e.g., caffeine) to ensure reproducibility.
- Solubility profiling : Perform pH-dependent solubility studies (pH 1–7.4) using nephelometry or UV-vis spectroscopy.
- Cross-validate data : Compare results with computational models (e.g., ACD/Labs or ChemAxon) to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
